molecular formula C17H16N2O6 B5630336 Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B5630336
M. Wt: 344.32 g/mol
InChI Key: FMUNJBJUECZYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate is an organic compound with the molecular formula C17H16N2O6 and a molecular weight of 344.32 g/mol . This compound is characterized by its complex structure, which includes a nitro group, an ethoxyphenyl group, and a carbamoyl group attached to a benzoate core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate typically involves multiple steps, including nitration, esterification, and carbamoylation reactions. One common synthetic route starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the esterification of the resulting nitrobenzoic acid with methanol in the presence of a strong acid catalyst. Finally, the ethoxyphenyl carbamoyl group is introduced through a reaction with ethoxyphenyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and catalysts. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-methoxyphenyl)carbamoyl]-5-nitrobenzoate
  • Methyl 3-[(4-ethoxyphenyl)carbamoyl]-4-nitrobenzoate
  • Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-aminobenzoate

Uniqueness

Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate is unique due to the specific positioning of the nitro and carbamoyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-3-25-15-6-4-13(5-7-15)18-16(20)11-8-12(17(21)24-2)10-14(9-11)19(22)23/h4-10H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUNJBJUECZYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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